Xenocyanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

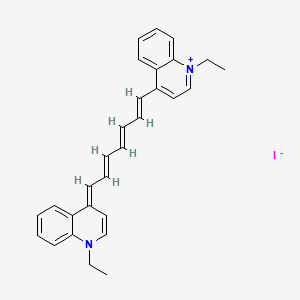

Xenocyanine is a synthetic dye belonging to the cyanine dye family, known for its ability to absorb and emit light in the near-infrared region. This compound has been extensively studied for its applications in various scientific fields, including spectroscopy, photography, and biomedical imaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Xenocyanine can be synthesized through a series of chemical reactions involving the condensation of heterocyclic compounds with polymethine chains. The typical synthetic route involves the reaction of a quaternary ammonium salt with a heterocyclic base, followed by the addition of a polymethine chain . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

Xenocyanine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Xenocyanine has a wide range of applications in scientific research:

Chemistry: Used as a sensitizing dye in various photochemical reactions and as a probe in spectroscopic studies.

Biology: Employed in fluorescence microscopy and imaging techniques to study cellular structures and functions.

Medicine: Utilized in biomedical imaging, particularly in near-infrared fluorescence imaging for detecting tumors and other pathological conditions.

Industry: Applied in the development of infrared-sensitive photographic films and sensors.

Mecanismo De Acción

Xenocyanine exerts its effects through its ability to absorb and emit light in the near-infrared region. The compound interacts with specific molecular targets, such as proteins and nucleic acids, through non-covalent interactions. These interactions lead to changes in the photophysical properties of this compound, making it useful as a fluorescent probe in various applications .

Comparación Con Compuestos Similares

Xenocyanine is unique among cyanine dyes due to its broad absorption and emission spectra, high photostability, and strong fluorescence. Similar compounds include:

Indocyanine Green: Used in medical diagnostics but has lower photostability compared to this compound.

Trimethine Cyanine: Known for its use in biophysical studies but has a narrower absorption spectrum.

Heptamethine Cyanine: Exhibits high selectivity for cancer cells but has limitations in terms of photostability.

Propiedades

IUPAC Name |

(4E)-1-ethyl-4-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-4-yl)hepta-2,4,6-trienylidene]quinoline;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N2.HI/c1-3-30-22-20-24(26-16-10-12-18-28(26)30)14-8-6-5-7-9-15-25-21-23-31(4-2)29-19-13-11-17-27(25)29;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQKIGFQQBCZCS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C/C(=C\C=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-90-0 |

Source

|

| Record name | Quinolinium, 1-ethyl-4-[7-(1-ethyl-4(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the primary application of xenocyanine highlighted in the research?

A1: The research paper focuses on the use of this compound as a photographic sensitizer for infrared arc spectra []. This suggests its ability to extend the sensitivity of photographic plates into the infrared region, enabling the capture of spectral data beyond the visible range.

Q2: Are there any details about the material compatibility of this compound with photographic plates mentioned in the study?

A2: While the research primarily focuses on the application of this compound for photographing infrared arc spectra, it does not provide specific details regarding its material compatibility with different types of photographic plates []. Further research would be needed to explore potential compatibility issues and optimization strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)